3-乙酰氨基丙醛

描述

Synthesis Analysis

The synthesis of 3-Acetamidopropanal derivatives and related compounds has been explored through various chemical pathways. For instance, a method for synthesizing 3-Acetamido-3,5-dideoxy-D-ribose demonstrates the complexity and multi-step nature of synthesizing compounds within this chemical family, indicating a synthesis process involving periodate oxidation, hydrogenation, and N-acetylation among others (Ando & Yoshimura, 1970).

Molecular Structure Analysis

Computational studies have played a significant role in understanding the conformations of diastereoisomeric compounds related to 3-Acetamidopropanal, such as 3-acetamido-1,2,3-triphenylpropanols. These studies use molecular mechanics and semiempirical molecular orbital methods to explore conformational preferences, indicating the importance of computational chemistry in elucidating the molecular structure of complex organic compounds (Ivanov, 1997).

Chemical Reactions and Properties

The chemistry of 3-Acetamidopropanal encompasses a range of reactions, including nucleophilic displacement reactions in carbohydrates, highlighting the reactivity of such compounds in various chemical contexts. Studies on the solvolysis of related compounds provide insights into the mechanisms and chemical properties that define the behavior of 3-Acetamidopropanal derivatives under different conditions (Brimacobe & Bryan, 1968).

Physical Properties Analysis

Research on related acetamido compounds, such as acetamide, has provided valuable data on physical properties like bond distances and angles through gas electron diffraction studies. These findings contribute to a deeper understanding of the physical characteristics that influence the behavior and reactivity of 3-Acetamidopropanal and its derivatives (Kitano & Kuchitsu, 1973).

Chemical Properties Analysis

The radical condensation between benzylic alcohols and acetamides forming 3-arylpropanamides illustrates the chemical versatility and reactivity of compounds within the 3-Acetamidopropanal family. These reactions, catalyzed by potassium tert-butoxide, underscore the potential for synthesizing a wide array of derivatives with diverse chemical properties (Azizi & Madsen, 2020).

科学研究应用

抗菌剂和抗生素佐剂

3-乙酰氨基丙醛:衍生物,如吲哚-3-乙酰氨基-多胺缀合物,已被合成并评估其抗菌活性。这些化合物已显示出对耐甲氧西林金黄色葡萄球菌 (MRSA) 和新型隐球菌具有强烈的生长抑制作用。 一些衍生物还证明了增强抗生素作用的能力,例如对多粘菌素的抗生素多西环素和对大肠杆菌的红霉素,突出了它们作为抗生素佐剂的潜力 .

细胞毒性和细胞凋亡

多胺衍生的氨基醛的细胞毒性特性,包括3-乙酰氨基丙醛,已被广泛研究。这些化合物可以破坏溶酶体膜,从而在受损细胞中引发凋亡或坏死。 这种机制与脑缺血的发病机制有关,使3-乙酰氨基丙醛成为神经退行性疾病研究中的一个重要化合物 .

抗增殖疗法

在肿瘤学领域,涉及3-乙酰氨基丙醛的多胺分解代谢途径已成为开发抗增殖疗法的目标。 该化合物在多胺代谢中的作用使其成为旨在抑制肿瘤生长和增殖的策略的候选者 .

植物的抗逆性

研究还探讨了多胺分解代谢(3-乙酰氨基丙醛是其副产物)在植物抗逆性中的作用。 这包括对干旱、盐度和极端温度等非生物胁迫的反应,为提高作物抗逆性的农业应用提供了见解 .

蛋白质修饰分析

3-乙酰氨基丙醛:参与丙烯醛的形成,丙烯醛是一种反应性醛,会导致蛋白质的共价修饰。这包括羰基化、迈克尔型加合物的产生和交联。 了解这些修饰可以导致醛诱导的蛋白质变化与各种疾病发展之间的联系的发现 .

环境污染物的影响

作为丙烯醛的前体,3-乙酰氨基丙醛间接与环境污染有关。丙烯醛是一种常见环境污染物,与炎症相关疾病有关。 研究3-乙酰氨基丙醛的作用可以为环境健康研究和解毒策略的开发做出贡献 .

分析化学技术

3-乙酰氨基丙醛及其衍生物的检测和分析在分析化学中至关重要。 高效液相色谱、免疫化学和质谱等技术用于分析多胺衍生氨基醛的存在及其诱导的蛋白质修饰 .

药物发现与开发

最后,3-乙酰氨基丙醛的化学性质使其成为药物发现和开发中的一种有价值的化合物。 其反应性和形成各种衍生物的能力允许合成具有潜在治疗应用的新分子,包括新药和治疗佐剂 .

作用机制

Target of Action

The primary target of 3-Acetamidopropanal is the enzyme N1-acetylpolyamine oxidase (PAO) . This enzyme plays a crucial role in the metabolism of polyamines, which are essential for cell growth and proliferation .

Mode of Action

3-Acetamidopropanal is a product of the enzymatic action of N1-acetylpolyamine oxidase (PAO) on N1-acetylspermine and N1-acetylspermidine . The enzyme oxidizes these N1-acetylated polyamines, resulting in the production of 3-Acetamidopropanal .

Biochemical Pathways

The biochemical pathway involving 3-Acetamidopropanal is the polyamine metabolic pathway . In this pathway, N1-acetylspermine and N1-acetylspermidine are oxidized by N1-acetylpolyamine oxidase (PAO) to produce 3-Acetamidopropanal . This process is part of the terminal catabolism of polyamines .

Pharmacokinetics

It is known that 3-acetamidopropanal can be metabolized by an aldehyde dehydrogenase (adh) to form n-acetyl-b-alanine . N-Acetyl-b-alanine can then be converted to b-alanine by the action of a selective hydrolase .

Result of Action

The action of 3-Acetamidopropanal in the polyamine metabolic pathway contributes to the regulation of polyamine levels within the cell . Polyamines are essential for cell growth and proliferation, and their metabolism is tightly regulated . The production of 3-Acetamidopropanal from N1-acetylspermine and N1-acetylspermidine by N1-acetylpolyamine oxidase (PAO) is a key step in this process .

Action Environment

The action of 3-Acetamidopropanal is influenced by the cellular environment, including the presence of the necessary enzymes and substrates for its production and metabolism . Environmental factors such as pH, temperature, and the presence of other metabolites may also influence the action, efficacy, and stability of 3-Acetamidopropanal .

属性

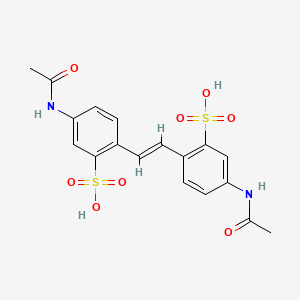

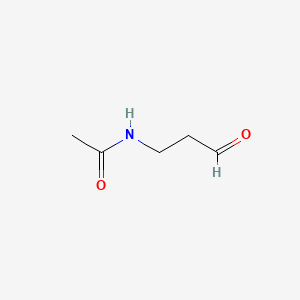

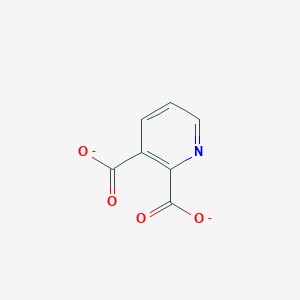

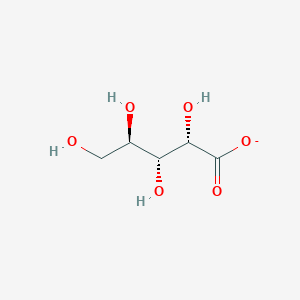

IUPAC Name |

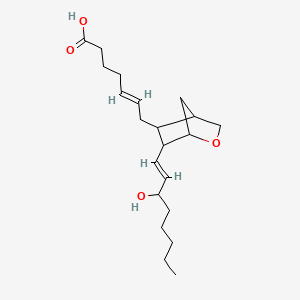

N-(3-oxopropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(8)6-3-2-4-7/h4H,2-3H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJPPNFIEQKVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420091 | |

| Record name | 3-acetamidopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetamidopropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012880 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

73323-68-9 | |

| Record name | N-(3-Oxopropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73323-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamidopropanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073323689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-acetamidopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETAMIDOPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33J3W58CHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-acetamidopropanal generated in biological systems?

A: 3-Acetamidopropanal is produced during the degradation of polyamines, specifically through the action of polyamine oxidase (PAO) on N1-acetylspermine and N1-acetylspermidine. [, , ] This enzymatic reaction also generates hydrogen peroxide, a reactive oxygen species. []

Q2: What are the potential cytotoxic effects of 3-acetamidopropanal?

A: While not extensively studied, 3-acetamidopropanal, along with other aldehydes like acrolein and 4-aminobutanal, has been suggested to contribute to cellular damage. [] This potential toxicity is explored in the context of neurodegenerative mechanisms and the concept of “aldehyde load.” []

Q3: How does the activity of polyamine oxidase (PAO) relate to 3-acetamidopropanal production and cellular processes?

A: PAO plays a crucial role in polyamine catabolism and directly influences 3-acetamidopropanal levels. [, , ] Research indicates that PAO activity can be modulated by various factors. For example, apple procyanidins, known for their chemopreventive properties, were found to enhance PAO activity in human colon cancer cells, leading to increased 3-acetamidopropanal production. [] Conversely, inhibiting PAO with MDL 72527 reduced 3-acetamidopropanal formation. []

Q4: What is the significance of the differential induction of PAO activity observed in iron-overloaded rat models?

A: Studies using iron dextran in rats showed increased PAO activity and lipid peroxidation in the liver, but not in the heart, despite iron accumulation in both organs. [, ] This suggests tissue-specific regulation and responses of PAO to iron overload. The study highlights the complex relationship between iron metabolism, oxidative stress, and polyamine catabolism. [, ]

Q5: What is the role of N1-acetylated polyamines in the context of PAO activity and 3-acetamidopropanal production?

A: N1-acetylated polyamines, like N1-acetylspermidine and N1-acetylspermine, are the preferred substrates for PAO. [] These acetylated polyamines are generated by the enzyme N1-spermidine/spermine acetyltransferase (N1-SAT), marking them for degradation by PAO. [] This pathway emphasizes the interconnectedness of polyamine metabolism and the generation of 3-acetamidopropanal.

Q6: Can you elaborate on the structural features of the murine polyamine oxidase enzyme?

A: Cloning and sequencing of murine PAO revealed key structural features, including a peroxisomal targeting signal at the C-terminus, crucial for directing the enzyme to the peroxisome. [] Additionally, the presence of a β-α-β FAD-binding motif in the N-terminal region identifies it as a flavoprotein. [] These structural insights provide a foundation for understanding the enzyme's function and its role in 3-acetamidopropanal production.

Q7: How does murine PAO compare to other related enzymes?

A: While sharing similarities with other flavoprotein amine oxidases, murine PAO exhibits distinct characteristics that distinguish it as a unique subfamily member. [] For instance, it differs from plant polyamine oxidases in its substrate specificity and the position of spermine oxidation. [] Furthermore, it's distinct from mammalian spermine oxidase, which acts solely on spermine and not on N1-acetylated polyamines. []

Q8: What are the implications of understanding 3-acetamidopropanal production in different tissues?

A: Research using a murine model revealed varying levels of PAO gene transcription across different tissues and developmental stages. [] This suggests that 3-acetamidopropanal production might be differentially regulated and could have distinct biological roles depending on the tissue and developmental stage.

Q9: What are the potential applications of developing an E. coli expression system for murine PAO?

A: The establishment of an E. coli expression system for producing murine PAO provides a valuable tool for research. [] This system enables the generation of purified enzyme for in-depth characterization studies, investigating its kinetic properties, and exploring its role in various biological contexts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)